molecular formula C14H22N2O B11022977 2-ethyl-N-(6-methylpyridin-2-yl)hexanamide

2-ethyl-N-(6-methylpyridin-2-yl)hexanamide

Cat. No.: B11022977
M. Wt: 234.34 g/mol
InChI Key: JSPINAKAGSAGFO-UHFFFAOYSA-N
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Description

2-ethyl-N-(6-methylpyridin-2-yl)hexanamide is an organic compound that belongs to the class of hexanamides It features a hexanamide backbone with an ethyl group at the second position and a 6-methylpyridin-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(6-methylpyridin-2-yl)hexanamide typically involves the reaction of 2-ethylhexanoyl chloride with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(6-methylpyridin-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-ethyl-N-(6-methylpyridin-2-yl)hexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(6-methylpyridin-2-yl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-(6-methylpyridin-2-yl)hexanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 6-methylpyridin-2-yl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-ethyl-N-(6-methylpyridin-2-yl)hexanamide

InChI

InChI=1S/C14H22N2O/c1-4-6-9-12(5-2)14(17)16-13-10-7-8-11(3)15-13/h7-8,10,12H,4-6,9H2,1-3H3,(H,15,16,17)

InChI Key

JSPINAKAGSAGFO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC(=N1)C

Origin of Product

United States

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